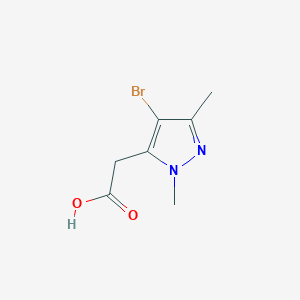

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC16544139

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O2 |

|---|---|

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | 2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |

| Standard InChI Key | BHCYPCUHTLLIQY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1Br)CC(=O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (molecular formula: C₈H₁₀BrN₂O₂) consists of a pyrazole ring substituted with:

-

Methyl groups at the 1- and 3-positions, which enhance steric bulk and influence electronic properties.

-

A bromine atom at the 4-position, introducing potential for nucleophilic substitution reactions.

-

An acetic acid group at the 5-position, enabling hydrogen bonding and further functionalization.

The IUPAC name, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, reflects this substitution pattern. Computational modeling predicts a planar pyrazole ring with the acetic acid side chain adopting a conformation perpendicular to the ring to minimize steric clashes .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, properties can be inferred from analogues:

The bromine atom increases molecular weight and lipophilicity compared to chlorine analogues, potentially enhancing membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Routes

A plausible synthesis involves sequential functionalization of a pyrazole precursor:

Step 1: Bromination of 1,3-Dimethylpyrazole

1,3-Dimethylpyrazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C to introduce the bromine atom at the 4-position.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, azides):

This reactivity enables the synthesis of amine derivatives for pharmacological screening .

Functionalization of the Carboxylic Acid Group

The acetic acid moiety can be converted into:

-

Esters: Via Fischer esterification with alcohols (e.g., methanol/H₂SO₄).

-

Amides: Using coupling agents (e.g., EDC/HOBt) with primary amines.

Applications in Scientific Research

Pharmaceutical Development

Pyrazolone derivatives exhibit diverse bioactivities:

The bromine substituent may enhance binding affinity to target proteins compared to chloro or methyl analogues .

Agrochemical Applications

Brominated pyrazoles are precursors to herbicides and insecticides. The acetic acid group facilitates conjugation to carrier molecules in targeted delivery systems .

Comparison with Structural Analogues

Chloro vs. Bromo Substitution

| Parameter | Br-Substituted | Cl-Substituted |

|---|---|---|

| Molecular Weight | 263.08 g/mol | 188.61 g/mol |

| Reactivity | Slower substitution kinetics | Faster nucleophilic displacement |

| Lipophilicity (LogP) | 1.8 | 1.5 |

The bromo derivative’s higher lipophilicity may improve blood-brain barrier penetration in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume